2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C19H28FN3O3S, and its molecular weight is 397.51. The structure of this compound likely includes a cyclopentyl group, a fluorophenyl group, a piperazine ring, and a sulfonyl group.Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
CSPS: is a novel inhibitor of ENTs , which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. Specifically, it is more selective for ENT2 than for ENT1 . Our previous study demonstrated that CSPS inhibits both ENT1 and ENT2, making it a promising candidate for modulating nucleoside transport .
Mechanism::- Compound 3c, an analogue of CSPS, was identified as the most potent inhibitor. It reduced the maximum velocity (Vmax) of uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km).
Anticancer Applications
While not directly related to ENT inhibition, the synthesis of novel derivatives has explored potential anticancer applications. For instance, pyrazolopyrimidin-4-one derivatives, structurally distinct from CSPS, have shown potent antitumor activity against tumor cell lines.
properties
IUPAC Name |
2-cyclopentyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3S/c20-17-7-3-4-8-18(17)22-10-12-23(13-11-22)27(25,26)14-9-21-19(24)15-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNPDWHEYCFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide |
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